5-Chlorosalicylaldehyde
Overview
Description
5-Chlorosalicylaldehyde is an organic compound with the molecular formula C7H5ClO2. It is a derivative of salicylaldehyde, where a chlorine atom is substituted at the 5-position of the benzene ring. This compound is known for its applications in various chemical syntheses and research fields due to its unique chemical properties .
Mechanism of Action
Target of Action
The primary target of 5-Chlorosalicylaldehyde is the respiratory system . .
Mode of Action
It has been observed to exhibit an unusual crystal structure with both intramolecular and intermolecular oh to ch=o hydrogen bonding . This could potentially influence its interaction with its targets.
Biochemical Pathways
Its structural similarity to salicylaldehyde, a compound known to undergo excited-state intramolecular proton transfer (esipt), suggests it may have similar biochemical properties .
Pharmacokinetics
Its molecular weight of 15657 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Its potential to form both intra- and intermolecular hydrogen bonds could influence its interactions with biological molecules and cells.
Biochemical Analysis
Biochemical Properties
It is known that the compound exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This suggests that 5-Chlorosalicylaldehyde may interact with enzymes, proteins, and other biomolecules in a unique way.
Cellular Effects
Some studies suggest that halogenated ligands, like this compound, can enhance the cytotoxicity of certain compounds in human cancer cells
Molecular Mechanism
It is known that the compound exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This suggests that this compound may exert its effects at the molecular level through unique binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that the compound exhibits an unusual crystal structure with both intramolecular and intermolecular OH to CH=O hydrogen bonding . This suggests that the effects of this compound may change over time due to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorosalicylaldehyde can be synthesized by the chlorination of salicylaldehyde. The process involves the reaction of salicylaldehyde with elemental chlorine in acetic acid. The reaction mixture is stirred, and chlorine gas is bubbled through it until the solution turns bright yellow. The product is then precipitated by adding ethanol, followed by filtration and recrystallization from ethanol to obtain pure this compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar process but is optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of efficient filtration and recrystallization techniques is crucial in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Chlorosalicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-chlorosalicylic acid.
Reduction: Reduction of the aldehyde group can yield 5-chloro-2-hydroxybenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products Formed
Oxidation: 5-Chlorosalicylic acid.
Reduction: 5-Chloro-2-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Chlorosalicylaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including Schiff bases and metal complexes
Biology: It is employed in the development of fluorescent probes for detecting hydrazine in aqueous solutions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxyisophthalaldehyde
- 3-Chloro-2-hydroxybenzaldehyde
- 3,5-Dichlorosalicylaldehyde
- 4,5-Dichlorosalicylaldehyde
- 5-Chloro-2-methoxybenzaldehyde
Uniqueness
5-Chlorosalicylaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Its ability to form stable Schiff bases and metal complexes makes it particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKCSRLAQKUHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022099 | |
Record name | 5-Chlorosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
635-93-8 | |
Record name | 5-Chlorosalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=635-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chlorosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chlorosalicylaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 5-chloro-2-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chlorosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.223 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CHLOROSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC8ZKM3O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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